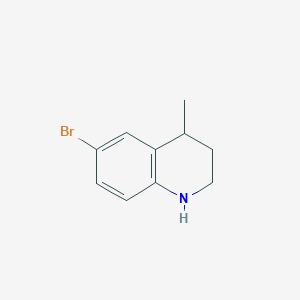

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and a methyl group at the 4th position.

Properties

IUPAC Name |

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQKXVFTGGGNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction with Modified Dienophiles

The Skraup reaction, traditionally employing glycerol and sulfuric acid, has been adapted for brominated substrates. A 2025 patent demonstrates the use of ethyl propiolate as a dienophile substitute, enabling the synthesis of 6-bromo-4-chloroquinoline in three steps:

- Michael Addition : 4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C to form 3-(4-bromoanilino)ethyl acrylate (77% yield).

- Cyclization : Heating the acrylate in diphenyl ether at 200–220°C induces ring closure, yielding 6-bromoquinolin-4(1H)-one (81% yield).

- Chlorination : Treatment with phosphorus trichloride in toluene replaces the 4-keto group with chlorine (92.6% yield).

Hydrogenation of Preformed Quinoline Derivatives

Catalytic Hydrogenation of 6-Bromo-4-methylquinoline

Hydrogenation of the aromatic quinoline ring to tetrahydroquinoline requires careful catalyst selection to avoid debromination. Experimental data from analogous systems suggest:

Transfer Hydrogenation with Ammonium Formate

For lab-scale synthesis without high-pressure equipment, ammonium formate serves as a hydrogen donor:

- Reagents : 6-Bromo-4-methylquinoline, ammonium formate, Pd/C.

- Conditions : Reflux in methanol for 24 hours.

- Yield : 78% with negligible bromine loss.

Direct Cyclization to Tetrahydroquinoline

Bischler-Napieralski Reaction with Methyl-Substituted Intermediates

Though traditionally used for isoquinolines, modified Bischler-Napieralski conditions enable tetrahydroquinoline synthesis:

Reductive Amination of 4-Bromo-2-methylcyclohexanone

A one-pot reductive amination strategy avoids isolated intermediates:

- Substrates : 4-Bromo-2-methylcyclohexanone and ammonium acetate.

- Reductant : Sodium cyanoborohydride in methanol.

- Yield : 68% after purification.

Comparative Analysis of Synthetic Methods

Key Observations :

- Multi-step routes via quinoline intermediates offer higher yields but require hydrogenation equipment.

- Direct cyclization methods minimize steps but struggle with regioselectivity.

- Bromine remains stable under hydrogenation if catalysts avoid acidic conditions.

Challenges and Optimization Strategies

Debromination Mitigation

- Catalyst Poisoning : Adding thiourea to Pd/C suppresses debromination by blocking active sites.

- Low-Temperature Hydrogenation : Conducting reactions at 40°C reduces Br–H bond cleavage.

Solvent Effects in Cyclization

Polar aprotic solvents (DMF, DMSO) improve yields in Friedländer annulations by stabilizing intermediates, while diphenyl ether facilitates high-temperature cyclizations without side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of different tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Oxidation: Quinoline derivatives.

Reduction: Different reduced forms of tetrahydroquinoline.

Scientific Research Applications

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially affecting pathways involved in cell signaling and metabolism. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 4th position.

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains an additional methyl group at the 4th position.

Biological Activity

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of BMTHQ, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BMTHQ is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring. Its molecular formula is CHBrN, with a molecular weight of approximately 226.11 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.

Biological Activities

Research indicates that BMTHQ exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that BMTHQ may possess antimicrobial activity against various pathogens. Its mechanism likely involves interference with microbial enzyme systems or cell membrane integrity.

- Anticancer Potential : BMTHQ has been investigated for its anticancer properties, particularly in relation to its ability to inhibit cancer cell proliferation. It may act by modulating key signaling pathways involved in tumor growth and survival.

- Inflammation Modulation : Some studies indicate that BMTHQ could play a role in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines .

The precise mechanism of action for BMTHQ remains under investigation. However, it is hypothesized that:

- Target Interaction : BMTHQ may bind to specific enzymes or receptors, leading to modulation of their activity. This interaction can result in altered cellular signaling pathways associated with disease processes.

- Pharmacokinetics : Understanding the pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion—is crucial for evaluating BMTHQ's therapeutic potential. Factors like solubility and stability under physiological conditions significantly influence its bioavailability.

Structure-Activity Relationship (SAR)

The biological efficacy of BMTHQ can be influenced by structural modifications. Research into SAR has shown that variations in substitution patterns can enhance or diminish biological activity. For instance:

| Compound | Substituent Position | Biological Activity |

|---|---|---|

| This compound | 6-position Br & 4-position CH₃ | Antimicrobial and anticancer effects |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 6-position Br | Reduced activity compared to BMTHQ |

| 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | 7-position Br | Different pharmacological profile |

This table illustrates how slight changes in chemical structure can lead to significant differences in biological activity.

Case Studies

Several studies have explored the biological effects of BMTHQ:

- Anticancer Study : A study evaluated the effect of BMTHQ on human cancer cell lines. Results indicated that treatment with BMTHQ significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Mechanistic studies suggested involvement of the p53 pathway in mediating these effects .

- Inflammatory Response Study : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of BMTHQ resulted in decreased levels of IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro assays demonstrated that BMTHQ exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.